![molecular formula C13H15FN2O B1486878 (2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one CAS No. 1082532-44-2](/img/structure/B1486878.png)
(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one, also known as 2FPP, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperazine, a cyclic amine, and is a member of the fluorophenylpropene family. 2FPP has a wide range of applications in the scientific and medical fields, including as a potential therapeutic agent for the treatment of cancer, Alzheimer’s disease, and neurodegenerative diseases. In addition, it is used in the synthesis of various compounds, such as peptides, peptidomimetics, and other organic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthesis techniques have been developed for compounds similar to "(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one," involving metal-catalyzed amination and regioselective reactions to produce flunarizine and its isomers, demonstrating the compound's utility in pharmaceutical manufacturing processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure Insights : Studies on the crystal structures of salts and derivatives of flunarizine, which shares structural similarities with the compound , reveal complex hydrogen-bonded framework structures. These findings offer insights into the molecular interactions and stability of such compounds, potentially guiding the development of new pharmaceuticals (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).
Pharmacological Applications
Potential Antitumor Activity : Novel derivatives showing structural relation to "(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one" have been synthesized and tested for antitumor activity. These compounds have demonstrated promising results against several tumor cell lines, suggesting potential applications in cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Sigma-2 Receptor Interactions : Research on sigma-2 receptor ligands related to "(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one" has revealed compounds that bind with high affinity to sigma-2 receptors. These findings are significant for developing treatments targeting cancer and neurodegenerative diseases, where sigma-2 receptor activity is implicated (Liu, Mottinelli, Nicholson, McVeigh, Wong, McCurdy, & Bowen, 2021).
Neuroleptic Agents Synthesis : The compound and its derivatives have played a crucial role in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, indicating its importance in developing medications for psychiatric disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-piperazin-1-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)5-6-13(17)16-9-7-15-8-10-16/h1-6,15H,7-10H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFEHTXSBFEPQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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